3-Chloro-4-(2-methoxy-1-methyl-ethoxy)-phenylamine

Serotonin Receptor Pharmacology GPCR Drug Discovery Binding Affinity

Procure 3-Chloro-4-(2-methoxy-1-methyl-ethoxy)-phenylamine for high-confidence 5-HT2B receptor studies. Its exceptional selectivity profile across 161 GPCRs and robust microsomal stability (T1/2 > 60 min) ensures reliable, low-noise data in cardiovascular, GI, and CNS assays. Ideal for SAR investigations of halogenated phenylamines.

Molecular Formula C10H14ClNO2
Molecular Weight 215.67 g/mol
CAS No. 879047-74-2
Cat. No. B1309703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-(2-methoxy-1-methyl-ethoxy)-phenylamine
CAS879047-74-2
Molecular FormulaC10H14ClNO2
Molecular Weight215.67 g/mol
Structural Identifiers
SMILESCC(COC)OC1=C(C=C(C=C1)N)Cl
InChIInChI=1S/C10H14ClNO2/c1-7(6-13-2)14-10-4-3-8(12)5-9(10)11/h3-5,7H,6,12H2,1-2H3
InChIKeyLXWKFKLEUOMTSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-4-(2-methoxy-1-methyl-ethoxy)-phenylamine (CAS 879047-74-2): Procurement-Ready Chemical Identity and Core Properties


3-Chloro-4-(2-methoxy-1-methyl-ethoxy)-phenylamine (CAS 879047-74-2), also named 3-chloro-4-(1-methoxypropan-2-yloxy)aniline, is a chlorinated phenylamine derivative characterized by a 2-methoxy-1-methyl-ethoxy substituent at the para-position of the aniline ring . The compound has a molecular formula of C10H14ClNO2 and a molecular weight of 215.68 g/mol . Computed physicochemical parameters include an XLogP3-AA value of 2.1, a topological polar surface area of 44.5 Ų, and four rotatable bonds . The compound is classified as an irritant and is exclusively intended for research use .

Why Generic Substitution Fails: The Functional Specificity of 3-Chloro-4-(2-methoxy-1-methyl-ethoxy)-phenylamine (CAS 879047-74-2)


Phenylamine derivatives with similar core scaffolds cannot be assumed to be functionally interchangeable. For 3-chloro-4-(2-methoxy-1-methyl-ethoxy)-phenylamine, the combination of the 3-chloro substitution and the 2-methoxy-1-methyl-ethoxy group at the 4-position imparts a unique molecular recognition profile that differs from close analogs. Empirically, this compound has been shown to exhibit selective antagonism at the 5-HT2B receptor while remaining negative across a broad panel of 161 GPCRs and numerous other targets, including monoamine transporters, MAO isoforms, and CYP enzymes [1]. In contrast, structural analogs lacking the chloro substituent (e.g., 4-(2-methoxy-1-methyl-ethoxy)-phenylamine) or bearing the substituent at a different ring position are documented to possess distinct pharmacological and physicochemical profiles . Such differences in receptor binding, selectivity, and metabolic stability are consequential for assay reproducibility and project outcomes. The following quantitative evidence details these verifiable differentiation points.

Quantitative Differentiation Evidence: 3-Chloro-4-(2-methoxy-1-methyl-ethoxy)-phenylamine (CAS 879047-74-2) vs. Class Analogs


5-HT2B Receptor Binding Affinity: 3-Chloro-4-(2-methoxy-1-methyl-ethoxy)-phenylamine vs. In-Class Reference Compounds

3-Chloro-4-(2-methoxy-1-methyl-ethoxy)-phenylamine exhibits high-affinity binding to the human 5-HT2B receptor, with an IC50 of 22 ± 9.0 nM [1]. This binding translates to functional cellular antagonism at the 5-HT2B receptor with an IC50 of 54 nM [1]. In comparison, other phenylamine derivatives evaluated for 5-HT receptor binding have shown substantially weaker affinity. For example, in a study of phenylalkylamine derivatives at 5-HT1C and 5-HT2 serotonin receptors, compounds demonstrated a general lack of selectivity and required micromolar concentrations for binding [2].

Serotonin Receptor Pharmacology GPCR Drug Discovery Binding Affinity 5-HT2B Antagonism

GPCR Selectivity Profile: 3-Chloro-4-(2-methoxy-1-methyl-ethoxy)-phenylamine Demonstrates Singular 5-HT2B Activity

In a comprehensive selectivity screen encompassing 161 GPCRs, 3-chloro-4-(2-methoxy-1-methyl-ethoxy)-phenylamine was negative for all agonist screens and negative for all antagonist screens except for the 5-HT2B receptor [1]. Furthermore, the compound tested negative for inhibition of MAO-A, MAO-B, acetylcholinesterase, serotonin transporter, dopamine transporter, norepinephrine transporter, and twelve major drug transporters (including P-gp, BCRP, OATP1B1, OATP1B3, OCT1, OCT2, MATE1, MATE2-K) [1]. This selectivity profile contrasts sharply with many phenylamine-based compounds, which frequently exhibit polypharmacology across aminergic GPCRs and monoamine transporters [2].

GPCR Selectivity Off-Target Screening Serotonin Receptor Pharmacological Tool Compound

Physicochemical Property Differentiation: Lipophilicity and Polar Surface Area vs. Dechlorinated Analog

The presence of the 3-chloro substituent in 3-chloro-4-(2-methoxy-1-methyl-ethoxy)-phenylamine (MW 215.68) imparts distinct physicochemical properties compared to its dechlorinated analog 4-(2-methoxy-1-methyl-ethoxy)-phenylamine (MW 181.23). The target compound has a computed XLogP3-AA of 2.1 , reflecting increased lipophilicity relative to the dechlorinated analog (estimated XLogP ~1.3-1.6 based on chlorine contribution). The topological polar surface area of 44.5 Ų remains below the 90 Ų threshold for oral absorption, while the increased molecular weight and halogen substitution can influence membrane permeability and protein binding.

Physicochemical Properties ADME Prediction Lipophilicity Drug-Likeness

Metabolic Stability in Rodent Microsomes: Favorable Half-Life Profile

3-Chloro-4-(2-methoxy-1-methyl-ethoxy)-phenylamine demonstrates robust metabolic stability in rodent microsomal preparations, with a half-life (T1/2) exceeding 60 minutes [1]. Additionally, the compound was negative for CYP substrate activity across seven major isoforms (1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4), with T1/2 >60 min for all [1]. While comparative microsomal stability data for close structural analogs is not directly available in the identified literature, the >60 min T1/2 meets standard benchmarks for compounds intended for in vivo evaluation, in contrast to many phenylamine derivatives that exhibit rapid microsomal degradation.

Metabolic Stability Microsomal Clearance In Vitro ADME Lead Optimization

Evidence-Backed Application Scenarios for 3-Chloro-4-(2-methoxy-1-methyl-ethoxy)-phenylamine (CAS 879047-74-2)


Pharmacological Probe for 5-HT2B Receptor Studies

Based on its high-affinity 5-HT2B receptor binding (IC50 = 22 nM) and functional antagonism (IC50 = 54 nM) combined with exceptional selectivity across 161 GPCRs [1], 3-chloro-4-(2-methoxy-1-methyl-ethoxy)-phenylamine is suitable as a pharmacological tool compound for dissecting 5-HT2B-mediated signaling pathways. The clean off-target profile reduces confounding variables in cell-based functional assays and in vivo studies investigating 5-HT2B receptor biology, including applications in cardiovascular, gastrointestinal, and central nervous system research.

Reference Standard in GPCR Selectivity Screening Panels

The compound's demonstrated negativity for agonist and antagonist activity at 160 out of 161 GPCRs tested [1] positions it as a selectivity control or reference compound in high-throughput GPCR screening campaigns. Procurement of this compound can support assay validation and benchmarking of new chemical entities against a known 5-HT2B-selective ligand with a well-characterized selectivity fingerprint.

In Vivo Pharmacokinetic Studies Requiring Metabolically Stable Compounds

The documented microsomal stability (T1/2 > 60 min in rodent microsomes) and lack of CYP substrate liability across seven major isoforms [1] support the compound's utility in preclinical in vivo pharmacokinetic studies. Researchers requiring a phenylamine scaffold with reduced hepatic clearance risk may prioritize this compound over less stable analogs.

Structure-Activity Relationship (SAR) Studies on Halogenated Phenylamines

The presence of the 3-chloro substituent provides a distinct physicochemical profile (XLogP = 2.1; MW = 215.68) relative to non-halogenated analogs . This compound can serve as a reference point for SAR investigations exploring the impact of halogen substitution on receptor binding, metabolic stability, and ADME properties within phenylamine chemical series.

Technical Documentation Hub

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